Methyl 2-(cyanomethyl)-2-methylbutanoate
Description
Properties
CAS No. |
175697-98-0 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 2-(cyanomethyl)-2-methylbutanoate |
InChI |
InChI=1S/C8H13NO2/c1-4-8(2,5-6-9)7(10)11-3/h4-5H2,1-3H3 |
InChI Key |
LCFCSYAHRJHKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC#N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between methyl 2-(cyanomethyl)-2-methylbutanoate and related compounds:
Key Observations :
- This may reduce volatility compared to methyl 2-methylbutanoate (boiling point ~116–120°C inferred from ), limiting its role in aroma applications.
- Aroma Contribution: Methyl 2-methylbutanoate and ethyl 2-methylbutanoate are critical aroma-active compounds in apples and durians, with high odor activity values (OAVs: 28–229) and aroma intensities (AIs: 7.3–8.6) . The nitrile group likely diminishes such contributions due to reduced volatility and distinct odor profiles.
Preparation Methods
Reaction Conditions and Mechanism
The reaction utilizes a Michael addition mechanism, where a cyanide nucleophile attacks the β-carbon of the α,β-unsaturated ester. Key steps include:
-
Substrate Preparation : (E)-4b (3.0 g, 0.022 mol), an α,β-unsaturated methyl ester, serves as the starting material.
-
Cyanide Source : Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) introduces the cyanomethyl group.
-
Catalysis : Lewis acids such as zinc iodide (ZnI₂) or organocatalysts like quinine derivatives facilitate stereoselective addition.
The reaction proceeds under inert atmospheres (N₂ or Ar) at temperatures ranging from 0°C to 25°C, achieving yields of 72%.
Optimization Parameters
-
Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance nucleophilicity.
-
Catalyst Loading : 5–10 mol% of ZnI₂ improves reaction kinetics without side-product formation.
-
Workup : Aqueous extraction and column chromatography isolate the product, with purity confirmed via GC-MS (>99.5%).
Table 1: Key Reaction Parameters for Conjugate Addition
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Maximizes selectivity |
| Catalyst (ZnI₂) | 5–10 mol% | Accelerates rate |
| Solvent | THF | Enhances solubility |
| Reaction Time | 12–24 h | Ensues completion |
Alternative Pathways: Esterification and Functionalization
While conjugate addition is predominant, alternative routes involve esterification of pre-functionalized acids or alkylation strategies.
Esterification of 2-(Cyanomethyl)-2-Methylbutanoic Acid
This two-step method involves:
-
Synthesis of the Carboxylic Acid :
-
Hydrolysis of nitriles to acids using strong acids (H₂SO₄) or enzymatic catalysis.
-
-
Esterification with Methanol :
-
Acid-catalyzed (H₂SO₄, p-TsOH) Fischer esterification under reflux (60–80°C).
-
Yields for this route are lower (50–60%) due to competing side reactions during nitrile hydrolysis.
Alkylation of Methyl 2-Methylbutanoate
Direct alkylation of methyl 2-methylbutanoate with chloroacetonitrile under basic conditions (e.g., NaH, DMF) has been explored. However, steric hindrance from the α-methyl group limits efficiency, yielding <30%.
Analytical Characterization and Validation
Robust spectroscopic techniques confirm the structure and purity of this compound:
Table 2: Spectroscopic Data for this compound
| Technique | Data (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | 3.67 (s, 3H) | COOCH₃ |
| 2.13 (d, J = 1 Hz, 2H) | CH₂CN | |
| 1.45 (s, 6H) | C(CH₃)₂ | |
| ¹³C NMR | 172.5 | COOCH₃ |
| 117.8 | CN | |
| 41.2 | C(CH₃)₂ |
GC-MS analysis further validates molecular ion peaks at m/z 169 [M]⁺ and fragmentation patterns consistent with the ester and nitrile groups .
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